molecular formula C12H14ClNO2 B1669216 Clomazone CAS No. 81777-89-1

Clomazone

Cat. No. B1669216
Key on ui cas rn: 81777-89-1
M. Wt: 239.70 g/mol
InChI Key: KIEDNEWSYUYDSN-UHFFFAOYSA-N
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Patent
US05527762

Procedure details

One method for production of COMMAND® is disclosed in U.S. Pat. No. 4,405,357. Such preparation includes adding to a stirred solution of 6.3 grams (0.023 mole) of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide in 45 ml of methanol dropwise a solution of 1.5 grams (0.023 mole) KOH (85% pure) in 25 ml methanol. The addition required 15 minutes and the temperature rose from 24 to 32° C. Upon completion of addition the reaction mixture was stirred for 18 hours at ambient temperature. By-product KCl was removed by filtering the mixture. The filtrate was poured into 500 ml of ice-water. The mixture was extracted with two portions of 250 ml each of methylene chloride. The combined extracts were dried with MgSO4 and filtered. Under reduced pressure the filtrate was concentrated to give 5.2 grams of 2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone as an oil.
Name
3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH3:17])([CH3:16])[C:4]([N:6]([CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[Cl:15])[OH:7])=[O:5].[OH-].[K+]>CO>[Cl:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH2:8][N:6]1[C:4](=[O:5])[C:3]([CH3:17])([CH3:16])[CH2:2][O:7]1 |f:1.2|

Inputs

Step One
Name
3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide
Quantity
6.3 g
Type
reactant
Smiles
ClCC(C(=O)N(O)CC1=C(C=CC=C1)Cl)(C)C
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Such preparation
ADDITION
Type
ADDITION
Details
The addition required 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
rose from 24 to 32° C
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
By-product KCl was removed
FILTRATION
Type
FILTRATION
Details
by filtering the mixture
ADDITION
Type
ADDITION
Details
The filtrate was poured into 500 ml of ice-water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with two portions of 250 ml each of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Under reduced pressure the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CN1OCC(C1=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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